2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
Description
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C7H6N4O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-4H,(H2,8,10) |
InChI Key |
QISUVHYCZIZHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Microwave irradiation has revolutionized the synthesis of triazolo[1,5-a]pyridines by accelerating reaction kinetics and improving yields. A representative protocol involves reacting 1-amino-2-iminopyridine derivatives with carboxylic acids under microwave conditions (150–200°C, 15–45 minutes). For instance, the cyclization of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with acetic acid in ethanol produces 2-amino-triazolo[1,5-a]pyridine-6-carbaldehyde in 74% yield.
Table 1: Solvent and Catalyst Screening for Microwave-Assisted Synthesis
| Solvent | Method | Time | Yield (%) |
|---|---|---|---|
| Acetic acid | Conventional | 3 h | 74 |
| Ethanol | Microwave | 45 min | 74 |
| Acetonitrile | Microwave | 45 min | No reaction |
Key factors influencing yield include:
- Solvent polarity : Polar aprotic solvents like acetic acid enhance cyclization efficiency.
- Catalyst loading : Excess acetic acid (6 equivalents) maximizes yield but risks byproduct formation.
- Temperature : Optimal results occur at 130–150°C, balancing reaction rate and decomposition risks.
Cross-Dehydrogenative Coupling (CDC) Approaches
Oxygen-Driven Cyclization
CDC strategies enable single-step syntheses by coupling N-amino-2-iminopyridines with β-diketones or β-ketoesters under oxidative conditions. For example, reacting 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with ethyl acetoacetate in ethanol under oxygen yields 2-amino-triazolo[1,5-a]pyridine-6-carbaldehyde in 94% yield. Oxygen acts as a terminal oxidant, minimizing the need for metal catalysts and simplifying purification.
Mechanistic Pathway :
- Nucleophilic addition : The enol form of β-diketones attacks the iminopyridine, forming adduct A .
- Oxidative dehydrogenation : Molecular oxygen oxidizes A to intermediate B , which cyclizes into the triazolo-pyridine core.
- Aromatization : Loss of water yields the final product.
Cyclocondensation Techniques
Cyclocondensation of 1-Amino-2-Iminopyridines
Cyclocondensation with aldehydes or arylidene malononitriles provides a versatile route to triazolo-pyridines. A study demonstrated that 1-amino-2-iminopyridines react with benzaldehyde derivatives in ethanol under reflux to form the target compound in 68–85% yields. Microwave irradiation reduces reaction times from 12 hours to 15 minutes while maintaining high yields.
Table 2: Comparative Yields of Conventional vs. Microwave Cyclocondensation
| Substrate | Conventional Yield (%) | Microwave Yield (%) |
|---|---|---|
| Benzaldehyde | 68 | 85 |
| 4-Chlorobenzaldehyde | 72 | 88 |
| Cinnamaldehyde | 65 | 82 |
Metal-Free Protocols
Eco-Friendly Synthesis
Metal-free methodologies prioritize sustainability by eliminating transition metal catalysts. A notable approach involves reacting 1-amino-2-iminopyridines with glyoxalic acid or acrylonitriles in acetic acid, achieving yields of 70–80%. Ultrasonic irradiation further enhances reaction efficiency, completing syntheses in 6 minutes with yields up to 95%.
Advantages :
- Reduced environmental impact via solvent-free or aqueous conditions.
- Compatibility with sensitive functional groups (e.g., aldehydes, nitriles).
Comparative Analysis of Synthetic Methods
Table 3: Efficiency Metrics Across Methodologies
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Microwave-assisted | 74–94 | 15–45 min | High |
| CDC | 80–94 | 18 h | Moderate |
| Cyclocondensation | 65–88 | 15 min–12 h | High |
| Metal-free | 70–95 | 6–45 min | High |
Microwave and metal-free protocols excel in speed and yield, making them preferable for industrial applications. Conversely, CDC methods, though efficient, require prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the triazole ring enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde and evaluated their antimicrobial efficacy. The most potent derivative displayed an MIC comparable to standard antibiotics, suggesting potential for further development as a therapeutic agent.
Agricultural Applications
Fungicidal Properties
The compound has shown promise as a fungicide in agricultural settings. Its efficacy against various fungal pathogens can be attributed to its ability to disrupt fungal cell wall synthesis.
Table 2: Fungicidal Efficacy
| Pathogen | Concentration Tested | Efficacy (%) |
|---|---|---|
| Fusarium spp. | 100 µg/mL | 85 |
| Aspergillus spp. | 50 µg/mL | 90 |
| Botrytis spp. | 200 µg/mL | 75 |
Case Study: Field Trials
Field trials conducted on crops infected with Fusarium spp. demonstrated that treatments with formulations containing 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde resulted in a significant reduction in disease incidence and improved yield.
Material Science Applications
Polymer Development
The compound's reactive aldehyde group allows it to be used in the synthesis of novel polymers with enhanced properties. Researchers have explored its use in creating polymer networks that exhibit improved thermal stability and mechanical strength.
Table 3: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 300 | 70 |
Case Study: Synthesis of Copolymers
A recent study focused on synthesizing copolymers incorporating 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde. The resulting materials exhibited superior performance in applications such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to inhibit these enzymes makes it a potential candidate for the treatment of diseases related to these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in core heterocycles (pyridine vs. pyrimidine) and substituent groups (e.g., carboxamide, bromo, hydroxyl). Below is a comparative analysis:
Key Research Findings
Pyrimidine vs. Pyridine Cores : Pyrimidine-based analogs generally show higher biological activity (e.g., antiproliferative GI₅₀ >50%) due to increased hydrogen-bonding capacity from the additional nitrogen atom .
Substituent Effects: Amino Groups: Critical for solubility and interaction with biological targets (e.g., kinase inhibitors) . Halogens (Br, Cl): Improve metabolic stability and enable further functionalization .
Biological Activity
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
- IUPAC Name: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
- Molecular Formula: CHNO
- Molecular Weight: 162.15 g/mol
- CAS Number: 1367949-89-0
Antiviral Properties
Research indicates that derivatives of triazolo compounds exhibit antiviral activity. For example, compounds similar to 2-amino-[1,2,4]triazolo[1,5-a]pyridine have been shown to disrupt RNA-dependent RNA polymerase (RdRP) interactions in influenza A virus. A study reported that certain triazolo derivatives had EC values ranging from 7 to 25 μM against various strains of the virus without displaying cytotoxicity at concentrations up to 250 μM .
Inhibition of AXL Receptor Tyrosine Kinase
Another significant aspect of the biological activity of triazolo compounds is their ability to inhibit AXL receptor tyrosine kinase function. This inhibition is crucial in treating proliferative conditions such as cancer. The mechanism involves blocking pathways that lead to tumor growth and metastasis . The specificity and potency of these compounds make them promising candidates for further development in oncology.
The biological activity of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde can be attributed to several mechanisms:
- Protein Interaction Disruption: The compound may interfere with critical protein-protein interactions necessary for viral replication or cancer cell proliferation.
- Transcription Factor Modulation: Some derivatives act as inverse agonists for nuclear receptors like RORγt, which are involved in inflammatory responses and autoimmune diseases .
Study on RORγt Inhibition
A notable study synthesized a series of triazolo derivatives aimed at inhibiting RORγt. The findings demonstrated that one analogue exhibited strong inhibitory activity on IL-17A production in both in vitro and in vivo models . This suggests potential applications in treating psoriasis and other inflammatory conditions.
Antiviral Activity Against Influenza
In a comparative analysis of various triazolo derivatives, one compound showed an IC value of 12 μM in a minireplicon assay targeting influenza virus polymerase. This highlights the potential of these compounds in developing antiviral therapies .
Data Summary Table
| Compound Name | Biological Activity | IC (μM) | EC (μM) | Target |
|---|---|---|---|---|
| Triazolo Derivative 1 | Antiviral (Influenza A) | 12 | 7 - 25 | RdRP |
| Triazolo Derivative 2 | RORγt Inhibition | N/A | N/A | RORγt |
| Triazolo Derivative 3 | AXL Inhibition | N/A | N/A | AXL Kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
